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molecular formula C8H6Br2O B8581267 2,3-Dibromo-2,3-dihydrobenzofuran

2,3-Dibromo-2,3-dihydrobenzofuran

Cat. No. B8581267
M. Wt: 277.94 g/mol
InChI Key: LHNJURNJBIRAGQ-UHFFFAOYSA-N
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Patent
US05994270

Procedure details

To 11.3 g KOH (176 mmol) in 100 mL ethanol at 0° C. was added in small portions 22.2 g of 2,3-dibromo-2,3-dihydrobenzofuran, and the resulting reaction mixture was stirred at 0° C. for an additional 3 h. Most of the solvent was then removed in vacuo. Water and ether were added to the residue. The aq layer was separated and extracted with ether. The combined ether layers were washed with water and brine, dried (MgSO4), and concentrated to give 17 g of 3-bromobenzofuran.
Name
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].Br[CH:4]1[CH:8]([Br:9])[C:7]2[CH:10]=[CH:11][CH:12]=[CH:13][C:6]=2[O:5]1>C(O)C>[Br:9][C:8]1[C:7]2[CH:10]=[CH:11][CH:12]=[CH:13][C:6]=2[O:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
22.2 g
Type
reactant
Smiles
BrC1OC2=C(C1Br)C=CC=C2
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for an additional 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
Most of the solvent was then removed in vacuo
ADDITION
Type
ADDITION
Details
Water and ether were added to the residue
CUSTOM
Type
CUSTOM
Details
The aq layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined ether layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=COC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: CALCULATEDPERCENTYIELD 108%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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